Cas no 937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline)

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline structure
937263-71-3 structure
상품 이름:3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
CAS 번호:937263-71-3
MF:C13H12N4O
메가와트:240.260581970215
MDL:MFCD28977540
CID:2360992
PubChem ID:66937013

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline 화학적 및 물리적 성질

이름 및 식별자

    • 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylbenzenamine
    • 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
    • DFMSLMUVJUMZPA-UHFFFAOYSA-N
    • SB18464
    • 3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
    • 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine (ACI)
    • 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy]-3-methylaniline
    • MFCD28977540
    • SY274772
    • 937263-71-3
    • 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine
    • DB-194160
    • AT27623
    • BS-50410
    • SCHEMBL1192195
    • AKOS026674005
    • 3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
    • MDL: MFCD28977540
    • 인치: 1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3
    • InChIKey: DFMSLMUVJUMZPA-UHFFFAOYSA-N
    • 미소: O(C1C=CN2C(C=1)=NC=N2)C1C=CC(=CC=1C)N

계산된 속성

  • 정밀분자량: 240.101
  • 동위원소 질량: 240.101
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 288
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 65.4
  • 소수점 매개변수 계산 참조값(XlogP): 2

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Cooke Chemical
BD9975255-1g
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
937263-71-3 95%
1g
RMB 240.80 2025-02-21
TRC
M331450-25mg
3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine
937263-71-3
25mg
$460.00 2023-05-17
eNovation Chemicals LLC
Y1196233-10g
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
937263-71-3 95%
10g
$400 2023-09-03
Cooke Chemical
BD9975255-5g
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
937263-71-3 95%
5g
RMB 840.80 2025-02-21
eNovation Chemicals LLC
Y1298717-250mg
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
937263-71-3 97%
250mg
$140 2024-07-21
A2B Chem LLC
AI62642-5g
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
937263-71-3 95%
5g
$126.00 2024-07-18
abcr
AB575225-1g
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; .
937263-71-3
1g
€134.00 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7997-1g
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
937263-71-3 97%
1g
¥1800.0 2024-04-16
A2B Chem LLC
AI62642-250mg
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
937263-71-3 95%
250mg
$15.00 2024-07-18
abcr
AB575225-250mg
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; .
937263-71-3
250mg
€93.80 2024-08-02

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Tetrahydrofuran ,  Water ;  3 h, 25 °C
참조
Pyrimido[5,4-d]pyrimidine derivatives as HER2 mutation inhibitors
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Isopropanol ,  Water ;  1 h, 85 °C
참조
Preparation of ERBB receptor inhibitors as antitumor agents
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  -5 - 5 °C; 2 h, -5 °C → 50 °C
참조
Preparation of HER2 small molecule inhibitor tucatinib
, China, , ,

합성 방법 4

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt → 140 °C
참조
Preparation method of antitumor drug Tucatinib intermediate (4-([1,2,4]triazolo[1,5-a]pyridin-7-yl-oxy)-3-methylaniline)
, China, , ,

합성 방법 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 40 psi, 45 °C
참조
Quinazoline derivatives as ErbB receptor inhibitors and their preparation
, United States, , ,

합성 방법 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, 15 psi, 40 °C
참조
6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  4 h, rt → 40 °C
참조
Preparation of tucatinib key intermediate
, China, , ,

합성 방법 8

반응 조건
1.1 Reagents: Morpholine Solvents: Toluene ;  4 h, reflux
참조
Cost-effective and environmentally-friendly preparation method of tucatinib intermediate
, China, , ,

합성 방법 9

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylacetamide ;  rt → 150 °C; 16 h, 150 °C
참조
Preparation of diaryl ether compound
, China, , ,

합성 방법 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, rt → 130 °C; 16 h, 130 - 140 °C
참조
A Practical Alternate Synthesis of Tucatinib
Lyu, Yaodong; Huang, Liliang ; Zhu, Xiaolei ; Lu, Sheng; Mao, Yongjun, Organic Preparations and Procedures International, 2021, 53(6), 554-561

합성 방법 11

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 4 bar, 18 - 25 °C
참조
synthesis of diazinopyrimidines as HER2 inhibitors for preventing or treating oncological diseases
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  15 h, 40 °C
참조
New Synthetic Route to Tucatinib
Yin, Lingfeng; Mao, Yongjun; Liu, Yaowei; Bu, Lehao; Zhang, Long; et al, Synthesis, 2019, 51(13), 2660-2664

합성 방법 13

반응 조건
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Dimethylformamide ,  Water ;  rt → 100 °C; 20 min, 100 °C
참조
Preparation of tucatinib and its intermediate products
, China, , ,

합성 방법 14

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  13 - 15 h, rt → 135 °C
참조
Preparation method of Tucatinib intermediate 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
, China, , ,

합성 방법 15

반응 조건
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, rt
참조
Preparation of N-(cyanoquinoline) amide compounds useful as HER2 inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
참조
Lactam (hetero)aryl fused pyrimidine derivatives as inhibitors of ERBB2
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  15 h, 40 °C
참조
Preparation of Irbinitinib and its intermediate
, China, , ,

합성 방법 18

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
참조
Preparation of alkyne quinazoline derivatives as inhibitors of ErbB2
, World Intellectual Property Organization, , ,

합성 방법 19

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1.5 h, 20 - 30 °C
참조
Preparation of tukatinib for HER2 small molecule inhibitor
, China, , ,

합성 방법 20

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Tetrahydrofuran ;  24 h, 3 bar, 18 - 25 °C
참조
Synthesis of diazino-pyrimidines as anticancer agents
, World Intellectual Property Organization, , ,

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Raw materials

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:937263-71-3)3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
A1094895
순결:99%/99%
재다:5g/25g
가격 ($):155.0/474.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:937263-71-3)4-([1,2,4]三唑[1,5-A]吡啶-7-氧基)-3-甲基苯胺
LE25838465
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의